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3-Methylazetidine-2-carboxylic acid -

3-Methylazetidine-2-carboxylic acid

Catalog Number: EVT-15443845
CAS Number:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Methylazetidine-2-carboxylic acid can be sourced from various chemical databases, including PubChem and ChemSpider, which provide detailed information on its properties and synthesis. The compound is classified under the category of azetidine derivatives, which are cyclic amines that have significant biological relevance. Additionally, it falls under the broader classification of carboxylic acids due to the presence of the carboxyl functional group.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Methylazetidine-2-carboxylic acid can be achieved through several methods:

  1. Horner–Wadsworth–Emmons Reaction: This method involves the preparation of an azetidine ring followed by functionalization at the 2-position. A common approach utilizes (N-Boc-azetidin-3-ylidene)acetate, derived from (N-Boc)azetidin-3-one. The reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired compound through aza-Michael addition with NH-heterocycles.
  2. Thermal Ring Expansion: Another method involves the thermal ring expansion of 2-bromomethyl-2-methylaziridine, which upon heating, leads to the formation of 3-methylazetidine derivatives .
  3. Industrial Production: While specific industrial methods for large-scale production are not widely documented, they likely involve optimized laboratory synthesis routes that focus on yield, purity, and cost-effectiveness.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Methylazetidine-2-carboxylic acid features a four-membered azetidine ring with a methyl group at the 3-position and a carboxylic acid group at the 2-position. The compound's InChI key is GBMOOQLNJBNTKG-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases.

Key structural data includes:

  • Molecular Formula: C5H9NO2C_5H_9NO_2
  • Molecular Weight: 115.13 g/mol
  • Density: Approximately 1.2 g/cm³
  • Boiling Point: Approximately 234.5 °C at 760 mmHg .
Chemical Reactions Analysis

Reactions and Technical Details

3-Methylazetidine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines or hydrocarbons.
  3. Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 3-Methylazetidine-2-carboxylic acid primarily relates to its incorporation into biological systems as an analog of proline. When misincorporated into proteins, it can disrupt normal protein folding and function due to its structural differences compared to proline. This misincorporation can lead to toxic effects in various biological systems, potentially altering collagen and keratin structures .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Methylazetidine-2-carboxylic acid include:

  • Density: 1.2±0.1 g cm31.2\pm 0.1\text{ g cm}^3
  • Boiling Point: 234.5±33 C234.5\pm 33\text{ C}
  • Flash Point: 95.6±25 C95.6\pm 25\text{ C}
  • LogP (Octanol-Water Partition Coefficient): 0.34-0.34, indicating hydrophilicity .

These properties suggest that while the compound may have moderate volatility, it exhibits significant solubility in polar solvents.

Applications

Scientific Uses

3-Methylazetidine-2-carboxylic acid has potential applications in various scientific fields:

  1. Medicinal Chemistry: Its structural similarity to proline allows it to be explored as a building block for drug design, particularly in developing inhibitors for enzymes involved in protein synthesis.
  2. Biochemistry: As a non-proteinogenic amino acid, it can be used to study protein misincorporation mechanisms and their effects on cellular functions.
  3. Agricultural Chemistry: Due to its potential toxic effects on plants when misincorporated into proteins, it may serve as a model compound for studying herbicide resistance mechanisms .
Biosynthetic Pathways and Enzymatic Mechanisms

S-Adenosylmethionine (SAM)-Dependent Cyclization Reactions

The biosynthesis of azetidine-containing natural products, including derivatives of 3-methylazetidine-2-carboxylic acid, centers on a remarkable intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM). This reaction, catalyzed by specialized azetidine synthase enzymes, converts SAM into azetidine-2-carboxylic acid (AZE) or its methylated derivatives while releasing methylthioadenosine (MTA) (Figure 1). The transformation represents a formal nucleophilic displacement where the sulfonium's Cγ carbon becomes electrophilically activated, enabling attack by the amino group's nitrogen atom. Quantum mechanical calculations confirm this process proceeds through a strained transition state (∆G‡ ≈ 18–22 kcal/mol), facilitated by enzyme active sites that stabilize developing positive charge during ring closure [1] [6].

Key catalytic features include:

  • Electrophilic activation: The sulfonium ion in SAM polarizes the Cγ–S bond, enhancing electrophilicity.
  • Conformational steering: Enzyme active sites constrain SAM into a kinked conformation that brings the nucleophile (N) and electrophile (Cγ) within 2.9 Å, optimal for intramolecular attack.
  • Leaving group stabilization: Enzymes stabilize MTA through π-stacking interactions during its dissociation.

Table 1: SAM-Dependent Cyclization Products in Bacterial Systems

SubstrateEnzymeProductKinetic Parameters (kcat/KM)
S-Adenosylmethionine (SAM)AzeJAzetidine-2-carboxylic acid (AZE)4.2 × 10³ M⁻¹s⁻¹
SAMVioH3-Methylazetidine-2-carboxylic acid8.7 × 10² M⁻¹s⁻¹
SAM analog (Se-adenosylselenomethionine)AzeJSeleno-azetidine derivativeNot detected

Structural and Functional Analysis of AZE Synthases (AzeJ/VioH)

Azetidine synthases AzeJ (from Pseudomonas aeruginosa) and VioH (from Cystobacter violaceus) adopt a modified Rossmann fold typical of class I methyltransferases but have evolved distinct catalytic specializations. High-resolution X-ray structures (PDB IDs: 8RYD, 8RYE, 8RYF) reveal these enzymes as homo-oligomeric complexes with deep substrate-binding pockets that enforce substrate distortion:

AzeJ (homodimer, 1.95 Å resolution):

  • Catalytic pocket: Formed by β-sheets (β1, β2, β4) and helices (α1-α3, α10) that position SAM in a bent conformation.
  • Key residues: Asp85 hydrogen-bonds to SAM's ribose, while Tyr176, Asn139, and Ser203 coordinate the carboxylate of the homocysteine moiety.
  • Conformational change: Upon SAM binding, the N-terminus undergoes a structural rearrangement that shields the active site from solvent (closed conformation) [1] [6].

VioH (monomeric, 2.0 Å resolution):

  • Exhibits only 28% sequence identity with AzeJ but shares a conserved SAM-binding topology.
  • Requires interaction with the radical SAM methyltransferase VioG for efficient production of 3-methylazetidine-2-carboxylic acid, suggesting a two-component biosystem for methylation. Biochemical assays show VioH alone has <10% activity of the VioH/VioG complex [1] [6].

Table 2: Structural Comparison of AZE Synthases

FeatureAzeJVioHFunctional Implication
Quaternary structureHomodimerMonomerDifferential regulation of active sites
Key substrate-binding residuesAsp85, Tyr176, Asn139, Ser203Conserved equivalentsSAM orientation and desolvation
Catalytic efficiency (kcat/KM)4.2 × 10³ M⁻¹s⁻¹8.7 × 10² M⁻¹s⁻¹AzeJ optimizes cyclization; VioH requires partner
N-terminal dynamicsMobile → Closed on SAMLess dynamicGating of active site

Cation-π Interactions and Desolvation Effects in 4-exo-tet Cyclization

The cyclization of SAM to AZE involves sophisticated electrostatic catalysis beyond geometric constraints. During ring closure, the sulfonium's positive charge migrates to the nascent azetidine nitrogen, generating a transient iminium species (R2N+H–CH2). This high-energy intermediate is stabilized through two key mechanisms:

  • Cation-π interactions: The aromatic side chain of Phe134 (AzeJ numbering) stacks against the developing iminium ion, with a distance of 3.5–3.8 Å between the ring centroid and the nitrogen. Mutagenesis (Phe134Ala) reduces activity by >200-fold, confirming its essential role in charge delocalization [1] [6].
  • Desolvation: The closed enzyme conformation expels >85% of water molecules from the active site, creating a low-dielectric microenvironment (ε ≈ 10–15). This enhances electrostatic stabilization of the transition state and prevents hydrolytic side reactions.

Quantum mechanical/molecular mechanical (QM/MM) simulations show these effects collectively lower the activation barrier by ~8 kcal/mol compared to the solution reaction. The product complex (AZE-MTA) maintains similar geometry to the substrate, with the AZE nitrogen remaining protonated and engaged in hydrogen bonds with Tyr175 and Phe134 carbonyl oxygen [1] [6].

Evolutionary Divergence of SAM Lyases in Bacterial Natural Product Pathways

Genomic mining reveals AZE synthase homologs distributed across diverse bacterial phyla, including Actinobacteria (e.g., Streptomyces), Proteobacteria (Pseudomonas), and Bacteroidetes. Phylogenetic analysis identifies three major clades:

  • Clade I: Canonical AZE synthases (e.g., AzeJ) that catalyze direct cyclization without modification.
  • Clade II: Bifunctional enzymes (e.g., VioH) that collaborate with radical SAM partners to produce 3-methylazetidine-2-carboxylic acid.
  • Clade III: Orphan SAM lyases in cryptic biosynthetic gene clusters (BGCs), suggesting uncharacterized azetidine natural products.

This divergence enables combinatorial biosynthesis:

  • Pathway engineering: Insertion of azeJ into the pyrrolizixenamide pathway (normally proline-dependent) yields azabicyclenes with azetidine moieties, demonstrating the potential to generate "non-natural" azetidine-containing metabolites [1] [9].
  • Bioinformatic evidence: 15% of sequenced bacterial genomes harbor SAM lyase homologs, yet <1% are linked to known natural products, indicating extensive undiscovered chemical diversity. Clade III enzymes are enriched in marine and plant-associated bacteria, suggesting ecological specialization [1] [6] [9].

Figure: Evolutionary Relationships of SAM Lyases

graph LRA[Ancestral SAM Lyase] --> B[Clade I: Cyclization Specialists]A --> C[Clade II: Methyl-AZE Producers]A --> D[Clade III: Orphan Enzymes]B --> B1[Pseudomonas AzeJ]B --> B2[Streptomyces AzsA]C --> C1[Cystobacter VioH]C --> C2[Streptomyces BonL]D --> D1[Actinobacterial Homologs]D --> D2[Bacteroidetes Homologs]

Properties

Product Name

3-Methylazetidine-2-carboxylic acid

IUPAC Name

3-methylazetidine-2-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)

InChI Key

WDWMCQMMMOWQAP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1C(=O)O

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